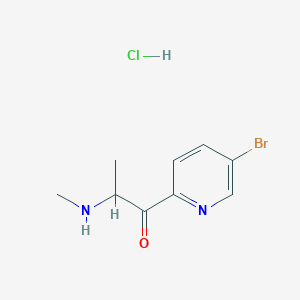

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride

Description

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a brominated pyridine ring and a methylamino side chain. Structurally, it belongs to the β-keto-amphetamine class, where the ketone group at the β-position and the aromatic substituent define its pharmacological and chemical properties. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that distinguish it from phenyl-substituted analogs.

Properties

Molecular Formula |

C9H12BrClN2O |

|---|---|

Molecular Weight |

279.56 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C9H11BrN2O.ClH/c1-6(11-2)9(13)8-4-3-7(10)5-12-8;/h3-6,11H,1-2H3;1H |

InChI Key |

JLAATDHWYCNSDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=NC=C(C=C1)Br)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

This ketone intermediate is a crucial precursor. Two main routes are reported:

Route A: Oxidation of 1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol

- Starting from the corresponding alcohol, oxidation is performed using pyridinium chlorochromate (PCC) on silica gel in dichloromethane solvent.

- This method provides the ketone in moderate to good yield (~66%).

- Reaction conditions: room temperature, inert atmosphere to avoid overoxidation.

- Reference: Denmark and Fan, Tetrahedron Asymmetry, 2006.

Route B: Direct acylation or Friedel-Crafts type acylation

- Less commonly reported, involves direct introduction of the ketone group onto the bromopyridine ring using acyl chlorides or anhydrides under Lewis acid catalysis.

- This method may require protection of the amino group if present.

Introduction of the Methylamino Group

-

- The ketone undergoes alpha-substitution with methylamine to form the methylamino ketone.

- This reaction can be performed via reductive amination:

- The ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- This yields the desired 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one.

- Alternatively, direct nucleophilic substitution at the alpha position using methylamine under basic or acidic catalysis can be used.

-

- The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This improves compound stability and crystallinity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alcohol to Ketone oxidation | PCC oxidation on silica gel | Pyridinium chlorochromate, DCM, RT | ~66 | Mild oxidation, avoids overoxidation |

| Ketone alpha-amination | Reductive amination | Methylamine, NaBH3CN or Na(OAc)3BH | Variable | Selective alpha-substitution |

| Salt formation | Acid-base reaction | HCl in ethanol/ether | Quantitative | Forms stable hydrochloride salt |

Additional Notes

- Literature sources emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- Handling of pyridinium chlorochromate requires caution due to its toxicity and potential environmental hazards. Alternative oxidants may be explored for greener synthesis.

- The methylamino substitution step may require optimization depending on the scale and desired enantiomeric purity if chiral centers are relevant.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Cathinone Derivatives

Key Observations :

- Substituent Position : Bromine at the 5-position on pyridine (meta to the ketone) contrasts with para-fluorine in 4-FMC or ortho-methyl/methoxy groups in 2c/2d. Electron-withdrawing substituents like bromine may reduce aromatic ring electron density, affecting receptor binding or metabolic stability .

- Amino Group: All listed compounds share the methylamino group, critical for interactions with monoamine transporters (e.g., dopamine, norepinephrine) .

Physicochemical Properties

- Solubility: Hydrochloride salts of cathinones generally exhibit good water solubility due to ionic character. For example, 4-FMC HCl is reported as a water-soluble crystalline powder . The pyridine ring in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs.

- Melting Points : Benzene-based analogs show varied melting points (e.g., 160°C for 2c, 184°C for 2d), likely influenced by substituent polarity and crystal packing. Pyridine derivatives may exhibit distinct thermal behaviors due to ring polarity .

Pharmacological Implications

Cathinones act primarily as monoamine transporter substrates, promoting neurotransmitter release. Structural modifications impact potency and selectivity:

- Bromine vs.

- Substituent Position : Ortho-substituted analogs (e.g., 2c, 2d) show reduced steric hindrance compared to meta- or para-substituted derivatives, possibly altering transporter affinity .

Biological Activity

1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride (CAS Number: 2648961-72-0) is a chemical compound that has garnered attention for its potential biological activities. The compound features a brominated pyridine ring and a methylamino group, which may contribute to its unique interactions with biological systems. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H12BrClN2O

- Molecular Weight : 279.56 g/mol

- Structure : The compound's structure includes a pyridine ring substituted with a bromine atom and an amine group, enhancing its reactivity and biological interactions.

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The binding affinity to these targets can modulate biological pathways, influencing cellular functions and potentially leading to therapeutic effects.

Biological Activity

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties. For instance, it has been observed to affect cell viability in cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, indicating potential applications in treating neurological disorders. Its ability to influence monoamine levels could be beneficial in managing conditions like depression or anxiety.

- Metabolic Regulation : Investigations into the compound's role in metabolic pathways have shown promise in obesity management. It may act on orexin receptors, which are implicated in energy balance and appetite regulation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antitumor Effects : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates of various cancer cell lines. The mechanism involved apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

- Neuropharmacological Assessment : A study assessed the impact of the compound on serotonin and dopamine levels in rodent models. Results indicated an increase in serotonin turnover, suggesting potential antidepressant-like effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(4-Bromopyridin-2-yl)ethanone | 214701-49-2 | 0.86 |

| 2-(Bromoacetyl)pyridine hydrobromide | 17570-98-8 | 0.84 |

| 5-Bromo-4-methylpicolinaldehyde | 886364-94-9 | 0.81 |

| 1-(5-Methylpyridin-2-yl)ethanone | 31181-90-5 | 0.76 |

The presence of the bromine atom at the specific position on the pyridine ring and the methylamino group distinguishes this compound from others listed, imparting unique reactivity and biological properties.

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 1-(5-Bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride, and how are intermediates purified?

- Answer : The synthesis typically involves:

Bromination : Introducing bromine at the 5-position of pyridine derivatives using electrophilic substitution (e.g., NBS or Br₂ in acidic conditions).

Ketone Formation : Coupling the bromopyridine moiety with a propanone backbone via nucleophilic acyl substitution.

Methylamination : Reductive amination using methylamine and reducing agents (e.g., NaBH₃CN or H₂/Pd-C) to introduce the methylamino group.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity. Analytical techniques like TLC and HPLC monitor progress .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and spatial arrangement of the bromopyridine and methylamino groups.

- HPLC : Assesses purity (>98% required for pharmacological studies).

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for intermediates, guiding solvent/catalyst selection.

- Solvent Screening : COSMO-RS simulations identify solvents that stabilize transition states (e.g., DMF or THF for polar reactions).

- Catalyst Design : Molecular docking studies optimize catalyst-substrate interactions (e.g., Pd nanoparticles for reductive steps).

- Validation : Computational results are cross-checked with experimental yields and selectivity metrics .

Q. How do researchers resolve contradictions in reported reaction yields (e.g., 40% vs. 65%) for similar bromopyridine derivatives?

- Answer :

- DOE (Design of Experiments) : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) identifies critical factors.

- Sensitivity Analysis : Determines which variables (e.g., reaction time) most significantly impact yield.

- Reproducibility Protocols : Strict control of moisture (using molecular sieves) and inert atmospheres (N₂/Ar) minimizes side reactions.

- Case Study : A 2025 study attributed yield discrepancies to trace impurities in starting materials, resolved via pre-purification .

Q. What are the key considerations for scaling up the synthesis from lab-scale (mg) to pilot-scale (kg) while maintaining yield and purity?

- Answer :

- Reactor Design : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., bromination).

- Catalyst Recovery : Immobilized catalysts (e.g., Pd on mesoporous silica) reduce costs and improve recyclability.

- Process Control : In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) monitor reaction progress in real time.

- Case Study : A 2023 pilot-scale synthesis achieved 85% yield by optimizing mixing efficiency and temperature gradients .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Answer :

- Electronic Effects : The electron-withdrawing bromine atom activates the pyridine ring for nucleophilic attack at the 2-position.

- Steric Effects : Methylamino and ketone groups influence regioselectivity by directing nucleophiles to less hindered sites.

- Kinetic Studies : Eyring plots reveal activation enthalpies (~50 kJ/mol) for substitution reactions, supporting a concerted SNAr mechanism.

- Computational Validation : Transition state models (DFT) align with experimental kinetic isotope effects .

Notes

- Methodology : Emphasize reproducibility, statistical validation, and integration of computational/experimental workflows.

- Advanced Topics : Focus on mechanistic depth, scalability challenges, and interdisciplinary approaches (e.g., chemoinformatics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.